REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH:7]=[C:6]([S:8](Cl)(=[O:10])=[O:9])[C:5]([CH3:12])=[N:4]1)[CH3:2].[OH-].[NH4+:14].O>O1CCCC1>[CH2:1]([N:3]1[CH:7]=[C:6]([S:8]([NH2:14])(=[O:10])=[O:9])[C:5]([CH3:12])=[N:4]1)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0.154 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=C(C(=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to precipitate a solid
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1N=C(C(=C1)S(=O)(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 mg | |
YIELD: CALCULATEDPERCENTYIELD | 29.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |